Cycloheptanecarbonyl chloride

Physicochemical property differentiation Distillation and purification process design Cycloalkane acyl chloride characterization

Cycloheptanecarbonyl chloride (CAS 6557-86-4) is a seven-membered cycloalkane acyl chloride with molecular formula C8H13ClO and molecular weight 160.64 g/mol. It is a colorless to pale yellow liquid, soluble in organic solvents such as dichloromethane and ether, but hydrolyzes rapidly in water.

Molecular Formula C8H13ClO
Molecular Weight 160.64 g/mol
CAS No. 6557-86-4
Cat. No. B1353899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanecarbonyl chloride
CAS6557-86-4
Molecular FormulaC8H13ClO
Molecular Weight160.64 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(=O)Cl
InChIInChI=1S/C8H13ClO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2
InChIKeyCIYPNZYEUZQIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptanecarbonyl Chloride (CAS 6557-86-4): Cycloheptane-Derived Acyl Chloride for Ring-Size-Dependent Synthesis and Drug Design


Cycloheptanecarbonyl chloride (CAS 6557-86-4) is a seven-membered cycloalkane acyl chloride with molecular formula C8H13ClO and molecular weight 160.64 g/mol [1]. It is a colorless to pale yellow liquid, soluble in organic solvents such as dichloromethane and ether, but hydrolyzes rapidly in water . The compound is characterized by computed physiochemical properties including a predicted boiling point of 203.5±9.0 °C at 760 mmHg, density of 1.1±0.1 g/cm³, and an ACD/LogP of 3.08 . As an acylating agent, it serves as a key intermediate for introducing the cycloheptanoyl moiety into pharmaceuticals, agrochemicals, and fine chemicals [2].

Why Cyclohexanecarbonyl Chloride Cannot Substitute Cycloheptanecarbonyl Chloride: Ring-Size-Dependent Physicochemical and Reactivity Consequences


The seven-membered cycloheptane ring in cycloheptanecarbonyl chloride imparts fundamentally different physicochemical properties, conformational behavior, and reactivity compared to its five-, six-, and eight-membered homologs. Even the isomer 2-methylcyclohexane-1-carbonyl chloride (same molecular formula C8H13ClO) cannot replicate the cycloheptane scaffold's three-dimensional conformational space, which has been shown to confer advantages in biological target affinity and membrane permeability [1]. The I-strain concept established by Brown and Borkowski demonstrates that cycloheptane derivatives exhibit markedly different solvolytic reactivity compared to cyclohexane analogs—a difference that propagates into acyl chloride reaction kinetics and product distributions [2]. Furthermore, the BASF patent EP 2731923 B1 explicitly identifies cycloheptanecarbonyl chloride as a distinct, non-interchangeable building block for active pharmaceutical ingredients, requiring dedicated synthetic routes from cycloheptene [3]. Generic substitution without ring-size equivalence thus risks altered reaction outcomes, compromised biological activity, or synthetic route failure.

Cycloheptanecarbonyl Chloride (6557-86-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement and Selection


Boiling Point and Vapor Pressure: A ~23.5 °C Ring-Size-Dependent Distillation Window vs. Cyclohexanecarbonyl Chloride

Cycloheptanecarbonyl chloride exhibits a predicted normal boiling point of 203.5±9.0 °C at 760 mmHg, which is approximately 23.5 °C higher than cyclohexanecarbonyl chloride (180.0±9.0 °C) and 42.0 °C higher than cyclopentanecarbonyl chloride (161.5±0.0 °C), while being approximately 22.3 °C lower than cyclooctanecarbonyl chloride (225.8 °C) . This progressive increase in boiling point with ring size (approximately +22 °C per additional CH2 unit in the cycloalkane ring) provides a predictable distillation window for separation from synthetic byproducts. The vapor pressure at 25 °C is correspondingly lower for the cycloheptane derivative (0.3±0.4 mmHg) compared to cyclohexanecarbonyl chloride (0.9±0.3 mmHg), indicating reduced volatility that may influence reaction headspace management and solvent evaporation protocols .

Physicochemical property differentiation Distillation and purification process design Cycloalkane acyl chloride characterization

Lipophilicity (logP) Differentiation: ΔlogP ~0.56–0.88 Higher vs. Cyclohexanecarbonyl Chloride, Impacting ADME and Membrane Permeability

Cycloheptanecarbonyl chloride has a computed ACD/LogP of 3.08, which is 0.56 log units higher than cyclohexanecarbonyl chloride (ACD/LogP 2.52) and 1.14 log units higher than cyclopentanecarbonyl chloride (LogP 1.94) . The XLogP3-AA value from PubChem for the target compound is 3.4, further supporting the enhanced lipophilicity [1]. The EPISuite log Kow estimate (2.29 for cycloheptane vs. 1.80 for cyclohexane) independently corroborates this trend, with a consistent ΔlogP of approximately 0.5 units per additional ring methylene . This increased lipophilicity translates to a higher predicted bioconcentration factor (ACD/BCF pH 7.4: 102.18 for cycloheptane vs. 44.22 for cyclohexane), a 2.3-fold increase .

Lipophilicity and partition coefficient Drug design ADME optimization Membrane permeability prediction

I-Strain and Solvolytic Reactivity: Cycloheptane Systems Exhibit Markedly Enhanced Displacement Rates vs. Cyclohexane Systems

Brown and Borkowski's foundational study on I-strain demonstrated that the first-order rate constant for solvolysis of 1-chloro-1-methylcycloheptane in 80% ethanol at 25 °C is 'very large' compared to the 'quite small' rate constant observed for the corresponding 1-chloro-1-methylcyclohexane derivative [1]. This reactivity inversion—where cycloheptane systems are substantially more reactive than cyclohexane systems in nucleophilic displacement—is attributed to changes in internal strain (I-strain) accompanying the change in coordination number of the ring carbon atom during the reaction [1]. The same study reported that olefin elimination is 'considerably lower' for the 7-ring system than the 6-ring system, indicating a different product distribution profile [1]. Independent follow-up studies on 1-alkyl cycloalkyl chloride solvolysis confirmed that cycloheptyl chlorides consistently exhibit faster displacement rates than cyclohexyl chlorides across multiple alkyl substituents [2].

Ring strain and I-strain Nucleophilic displacement kinetics Structure-reactivity relationships

Procurement Cost Analysis: Cycloheptanecarbonyl Chloride Carries a ~10–40× Price Premium Over Cyclohexanecarbonyl Chloride at Comparable Scales

Cycloheptanecarbonyl chloride (97% purity) is priced at approximately 276元/1g, 964元/5g, and 3930元/25g from Macklin, and 65€/1g, 182€/5g, 703€/25g from CymitQuimica . In contrast, cyclohexanecarbonyl chloride (>98% purity) is priced at approximately $41.20/5g and $51.00/25g from Krackeler, $15.90/25g from Aladdin, and 40元/25g from Macklin . This represents a price premium of approximately 10–40× for the cycloheptane derivative at the 25 g scale, and approximately 15–25× at the 5 g scale. The premium reflects the more complex and lower-volume synthesis of cycloheptane derivatives; the BASF patent EP 2731923 B1 notes that only cycloheptanone is industrially accessible via a long, complex route, and all other cycloheptane building blocks—including the acid chloride—require multi-step conversion from cycloheptene [1].

Procurement and supply chain Cost-of-goods analysis Specialty chemical sourcing

Conformational 3D Character: Seven-Membered Ring Flexibility Enables Exploration of Broader Conformational Space for Molecular Recognition

Unlike the conformationally homogeneous chair form of cyclohexane, the cycloheptane ring adopts multiple accessible conformations including twist-chair, boat, and chair geometries, providing inherent three-dimensional character that grants molecules the ability to explore a wider conformational space [1]. This conformational flexibility has been directly exploited in drug design: the cyclohexane derivatives 3g and 3h and the cycloheptane derivative 3j were directly compared as factor Xa inhibitors in the same study by Nagata et al., with all three compounds demonstrating potent anticoagulant and anti-fXa activity, confirming that the cycloheptane scaffold is a viable and equipotent pharmacophoric replacement for cyclohexane in this target class [2]. Ouvry's review highlights that seven-membered rings offer significant advantages in affinity to biological receptors, oral bioavailability, and cell permeability due to their relatively rigid yet diverse 3D spatial properties compared to smaller rings [1]. The cycloheptane ring's ability to present substituents in defined three-dimensional orientations mimics aspects of terpenoid and steroidal architectures without the synthetic complexity of fused ring systems [3].

Conformational analysis Drug design and molecular recognition Seven-membered ring privileged scaffolds

Cycloheptanecarbonyl Chloride (6557-86-4): High-Value Application Scenarios Where the Seven-Membered Ring Delivers Differentiated Value


CNS Drug Candidate Synthesis Requiring Enhanced Blood-Brain Barrier Penetration

When a medicinal chemistry program targets central nervous system receptors, the cycloheptanoyl moiety introduced via cycloheptanecarbonyl chloride acylation provides a logP increase of approximately 0.5–0.9 units compared to the cyclohexanoyl analog . This enhanced lipophilicity, combined with the conformational 3D character that can improve target complementarity as reviewed by Ouvry [1], makes this acyl chloride the preferred building block for synthesizing cycloheptane-containing CNS drug candidates. The cycloheptane scaffold has been validated in clinically relevant compounds such as bencyclan (Fludilat®, a calcium channel blocker) and heptabarbital (Medomin®), both synthesized from cycloheptane-derived intermediates [2].

Factor Xa Inhibitor and Anticoagulant Lead Optimization Programs

The Nagata et al. study demonstrated that cycloheptane derivative 3j, accessible via cycloheptanecarbonyl chloride, exhibited potent anticoagulant and anti-fXa activity equipotent with optimized cyclohexane derivatives 3g and 3h in the same assay [3]. For pharmaceutical development teams seeking to diversify their patent estate around cycloalkanediamine fXa inhibitors, or to explore scaffold-hopping strategies away from saturated six-membered rings, cycloheptanecarbonyl chloride is the enabling acylation reagent. The conformational distinction between cycloheptane and cyclohexane scaffolds may provide differentiated off-target selectivity profiles while maintaining on-target potency [1].

Agrochemical Intermediate Synthesis with Enhanced Environmental Partitioning Properties

The higher logP (3.08 vs. 2.52 for cyclohexane analog) and increased bioconcentration factor (BCF 102 vs. 44) of the cycloheptanoyl moiety can be strategically leveraged in agrochemical design where enhanced cuticular wax penetration or controlled soil mobility is desired. Cycloheptanecarbonyl chloride is specifically cited as an important building block for active agrochemical ingredient synthesis in the BASF patent portfolio [2]. The higher boiling point (203.5 °C vs. 180 °C for cyclohexane analog) also provides a wider thermal processing window during formulation development .

Scaffold-Hopping and IP Diversification in Kinase Inhibitor and GPCR Modulator Chemistry

Cycloheptanecarbonyl chloride enables the introduction of a seven-membered ring pharmacophore that offers broader conformational sampling than six-membered rings while retaining drug-like physicochemical properties (MW 160.64, within rule-of-5 limits) [4]. The US patent 6,323,369 covering substituted cycloheptenes as medicaments, and the more recent cycloheptyl acid LPA antagonist patent (US 20220041572), confirm the growing industrial interest in cycloheptane-containing pharmacophores [5][6]. For kinase inhibitor and GPCR programs where flat, aromatic scaffolds dominate, the introduction of a saturated cycloheptane ring via this acyl chloride can improve solubility, reduce aromatic ring count, and create novel IP space—all while maintaining synthetic tractability through the reactive acid chloride handle [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloheptanecarbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.